molecular formula C11H8ClF5O2S B14043165 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043165
M. Wt: 334.69 g/mol
InChI Key: VGQNVXKCVNWBIU-UHFFFAOYSA-N
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Description

This compound (CAS: 1805866-69-6) is a fluorinated aromatic ketone derivative with the molecular formula C₁₁H₈ClF₅O₂S and a molecular weight of 334.69 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing 4-(difluoromethoxy) and 2-(trifluoromethylthio) groups.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(19-10(13)14)4-8(7)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

VGQNVXKCVNWBIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions that incorporate the following key transformations:

  • Introduction of the difluoromethoxy (-OCF2H) and trifluoromethylthio (-SCF3) groups onto the phenyl ring.
  • Formation of the propan-2-one (acetyl) moiety.
  • Chlorination at the alpha position of the ketone to yield the 1-chloro substituent.

The synthetic route requires careful control of reaction conditions such as temperature, solvent, and atmosphere (often inert nitrogen atmosphere) to prevent side reactions and optimize yield.

Stepwise Preparation

  • Functionalization of the Phenyl Ring:

    • Starting from a suitably substituted phenyl precursor, the difluoromethoxy group is introduced via nucleophilic substitution or O-difluoromethylation reactions.
    • The trifluoromethylthio group is typically introduced through electrophilic trifluoromethylthiolation reagents or via substitution reactions using trifluoromethylthiolating agents.
  • Formation of the Propan-2-one Backbone:

    • The acetyl group is introduced by Friedel-Crafts acylation or via coupling reactions using acetyl chloride or equivalent reagents.
    • Alternatively, ketone formation can be achieved by oxidation of the corresponding secondary alcohol.
  • Alpha-Chlorination:

    • The alpha position of the ketone is chlorinated using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
    • This step is critical to introduce the 1-chloro substituent on the propan-2-one moiety.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Purpose
1 Electrophilic substitution Trifluoromethylthiolating agent, base Introduce -SCF3 group on phenyl ring
2 O-Difluoromethylation Difluoromethylating agent, catalyst Introduce -OCF2H group
3 Friedel-Crafts acylation Acetyl chloride, Lewis acid catalyst (AlCl3) Attach propan-2-one moiety
4 Alpha-chlorination N-Chlorosuccinimide or SOCl2, inert atmosphere Introduce chloro substituent at alpha position

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress.
  • Purification techniques include column chromatography and recrystallization to obtain high-purity product.
  • Reactions are often performed under inert atmosphere (nitrogen or argon) to avoid moisture and oxidative degradation.

Analytical Data and Characterization

Property Typical Value / Method
Molecular Formula C11H9ClF5OS (approximate, considering substituents)
Molecular Weight ~344.5 g/mol
Melting Point Dependent on purity, typically 50–70 °C
NMR Spectroscopy ^1H, ^13C, ^19F NMR confirm fluorinated groups and ketone
Mass Spectrometry Confirms molecular ion peak
Infrared Spectroscopy Characteristic C=O stretch (~1700 cm^-1), C–Cl, and C–F bands
Elemental Analysis Consistent with calculated C, H, Cl, F, O, S content

Summary Table of Preparation Methods

Preparation Aspect Description Notes
Phenyl ring fluorination Electrophilic trifluoromethylthiolation and O-difluoromethylation Requires specialized reagents and catalysts
Propan-2-one formation Friedel-Crafts acylation or oxidation of secondary alcohol Lewis acid catalysts like AlCl3 commonly used
Alpha-chlorination Use of N-chlorosuccinimide or thionyl chloride Performed under inert atmosphere for selectivity
Reaction monitoring TLC, NMR, MS Essential for optimizing reaction conditions
Purification Column chromatography, recrystallization Ensures high purity for research applications

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions depend on the desired products and the specific functional groups involved.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4-(difluoromethoxy), 2-(trifluoromethylthio) C₁₁H₈ClF₅O₂S 334.69 High fluorine content; electron-withdrawing trifluoromethylthio group
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one 2-(difluoromethoxy), 5-(methylthio) C₁₁H₁₁ClF₂O₂S 280.72 Lower fluorine content; methylthio (less electronegative than trifluoromethylthio)
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-(difluoromethoxy), 4-(methylthio) C₁₁H₁₁ClF₂O₂S 280.72 Substituent positional isomer; altered electronic effects
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-chloro, 4-hydroxy C₁₅H₁₁ClO₂ 258.70 Non-fluorinated; hydroxyl group introduces hydrogen-bonding capability
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one 4-methoxy, phenyl C₁₆H₁₄O₂ 238.28 Lack of halogens; methoxy group as electron donor
Key Observations:

Fluorination Impact : The target compound’s trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂H) groups enhance its electronegativity and lipophilicity compared to analogues with methylthio (-SCH₃) or methoxy (-OCH₃) groups .

Substituent Position: Positional isomerism (e.g., 2- vs.

Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) exhibit hydrogen-bonding capacity, which is absent in the fully fluorinated target compound .

Spectroscopic and Crystallographic Data

  • NMR Trends: Fluorinated compounds (e.g., target compound) exhibit distinct ¹⁹F NMR shifts, whereas non-fluorinated analogues (e.g., 4-hydroxyphenyl derivatives) show characteristic ¹H NMR peaks for aromatic protons and hydroxyl groups .
  • Crystallography : Related hydrazinylidene derivatives (e.g., ) demonstrate planar geometries stabilized by intramolecular hydrogen bonds. The target compound’s trifluoromethylthio group may induce steric hindrance, affecting crystal packing .

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